molecular formula C5H4F3N3S B8721231 4-(Trifluoromethyl)thiazole-2-carboximidamide

4-(Trifluoromethyl)thiazole-2-carboximidamide

Cat. No. B8721231
M. Wt: 195.17 g/mol
InChI Key: XIZFOIBAISVQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)thiazole-2-carboximidamide is a useful research compound. Its molecular formula is C5H4F3N3S and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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properties

Product Name

4-(Trifluoromethyl)thiazole-2-carboximidamide

Molecular Formula

C5H4F3N3S

Molecular Weight

195.17 g/mol

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide

InChI

InChI=1S/C5H4F3N3S/c6-5(7,8)2-1-12-4(11-2)3(9)10/h1H,(H3,9,10)

InChI Key

XIZFOIBAISVQHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(=N)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Trifluoromethyl-thiazole-2-carboxamidine (Compound U) was prepared in analogy to Compound M with procedure shown in Example 10 by using 2-bromo-4-trifluoromethyl-thiazole (CAS: 41731-39-9) instead of 2-bromo-4-cyclopropyl-thiazole which is made from 2-bromo-1-cyclopropyl-ethanone in Example 10. MS: calc'd (MH+) 196, measured (MH+) 196.
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Synthesis routes and methods II

Procedure details

To a solution of compound 285b (28.12 g, 1.0 eq.) in MeOH (13 mL) in an ice/water bath was added MeONa (853 mg, 0.1 eq.) portionwise. The reaction mixture was stirred in the ice/water bath for 15 min and at room temperature for 1 hr. NH4Cl (16.88 g, 2.0 eq.) was then added and the mixture was stirred at room temperature for 4 days. Solvent was removed in vacuo. The solid obtained was suspended in DCM (60 mL) and recovered by filtration. The solid was suspended in MeOH (50 mL) and filtered. The filtrate was concentrated under reduced pressure to yield compound 285 as a white solid in 32% yield. MS (ESI, EI+) m/z=196 (MH+).
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28.12 g
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853 mg
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13 mL
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ice water
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16.88 g
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60 mL
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Yield
32%

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